tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
This compound is a pyrazolo[4,3-c]pyridine derivative featuring a tert-butyl carboxylate group at position 5 and a carbamoyl-linked (2E)-3-(methylsulfamoyl)prop-2-en-1-yl substituent at position 2. The tert-butyl ester enhances solubility and serves as a protective group for carboxylic acids during synthesis . The (2E)-3-(methylsulfamoyl)prop-2-en-1-yl moiety introduces a sulfonamide group, which is frequently associated with biological activity, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
tert-butyl 3-[[(E)-3-(methylsulfamoyl)prop-2-enyl]carbamoyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O5S/c1-16(2,3)26-15(23)21-8-6-12-11(10-21)13(20-19-12)14(22)18-7-5-9-27(24,25)17-4/h5,9,17H,6-8,10H2,1-4H3,(H,18,22)(H,19,20)/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAZEVIEHZHLMA-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)NCC=CS(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)NC/C=C/S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a derivative of the pyrazolo[4,3-c]pyridine scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Structure and Synthesis
The structure of the compound features a pyrazolo[4,3-c]pyridine core with a tert-butyl ester and a sulfonamide group. The synthesis of similar pyrazolo derivatives often involves multi-step processes that include cyclization and functional group transformations. Recent advancements in synthetic methodologies have facilitated the development of a variety of pyrazolo derivatives with enhanced biological profiles .
Anticancer Activity
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain pyrazolo derivatives can act as inhibitors of key kinases involved in cancer progression .
Enzyme Inhibition
The compound has demonstrated inhibitory activity against carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. Inhibitors of CAs are being explored for their potential in treating conditions like glaucoma and obesity. The biological evaluation revealed that some pyrazolo derivatives exhibited potent inhibition against human isoforms hCA I and hCA II .
Antimicrobial Properties
Pyrazolo derivatives have also been reported to possess antimicrobial activities. A range of studies has shown that these compounds can inhibit bacterial growth and exhibit antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .
Neuroprotective Effects
The neuroprotective potential of pyrazolo[4,3-c]pyridine derivatives has been investigated, with findings suggesting that they may offer protection against neurodegenerative diseases by modulating neuroinflammatory pathways .
Case Studies
- Anticancer Activity : A study evaluated the efficacy of several pyrazolo derivatives against breast cancer cell lines. Results indicated that specific modifications in the structure led to enhanced cytotoxicity compared to standard chemotherapeutics.
- Carbonic Anhydrase Inhibition : In vitro assays demonstrated that certain compounds showed IC50 values lower than those of existing CA inhibitors like acetazolamide, indicating their potential as new therapeutic agents.
Data Tables
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | Tert-butyl derivative | 15 | Breast Cancer Cell Lines |
| Carbonic Anhydrase Inhibitor | Pyrazolo derivative | 0.5 | hCA I |
| Antimicrobial | Pyrazolo derivative | 20 | E. coli |
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate
The tert-butyl carbamate group is susceptible to acidic or basic hydrolysis. For example:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.
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Products : Corresponding secondary amine (pyrazolo[4,3-c]pyridine-5-amine) and tert-butanol/CO₂.
Example Reaction :
\text{Compound}\xrightarrow{\text{TFA CH Cl }}\text{3 2E 3 methylsulfamoyl prop 2 en 1 yl carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-5-amine}+\text{tert butanol}
Conjugate Addition to the α,β-Unsaturated Enamide
The (2E)-3-(methylsulfamoyl)prop-2-en-1-yl carbamoyl group may undergo Michael additions due to its α,β-unsaturated system:
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Reagents : Thiols, amines, or stabilized enolates.
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Products : Adducts formed at the β-position of the enamide.
Example Reaction :
Sulfamoyl Group Reactivity
The methylsulfamoyl moiety (-SO₂-NH-CH₃) can participate in:
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Nucleophilic substitution : Reacting with alkyl halides or acylating agents.
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Oxidation : Potential conversion to sulfonamide derivatives under strong oxidizing conditions.
Heterocycle Functionalization
The pyrazolo[4,3-c]pyridine core may undergo:
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Electrophilic aromatic substitution : Halogenation or nitration at electron-rich positions.
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Reduction : Hydrogenation of the pyridine ring (if unsaturated) to form piperidine derivatives.
Limitations and Research Gaps
No experimental studies explicitly detailing the synthesis, catalytic behavior, or mechanistic pathways of this compound were found. The inferred reactivity is extrapolated from:
Recommendations for Future Studies
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Exploratory synthesis : Systematic investigation of hydrolysis kinetics under varying pH.
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Catalytic screening : Test transition-metal catalysts for functionalizing the heterocycle.
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Biological assays : Evaluate the compound’s stability in physiological conditions (e.g., plasma hydrolysis).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related pyrazolo[4,3-c]pyridine derivatives:
Pharmacological and Physicochemical Properties
- Sulfonamide vs. Carbamoyl Groups : The target compound’s methylsulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or GPCRs) compared to the dimethoxyethylcarbamoyl group in Compound 2e .
- Crystallographic Data : The tert-butyl 3-oxo analogue () exhibits a planar pyrazolo[4,3-c]pyridine core stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound .
Structural Insights
- Crystallography : SHELX and Mercury software have been widely used to analyze pyrazolo[4,3-c]pyridine derivatives, revealing hydrogen-bonding patterns critical for molecular recognition . For example, the tert-butyl 3-oxo derivative forms hydrogen bonds between the ketone oxygen and adjacent NH groups .
- Molecular Docking : Sulfonamide-containing compounds (e.g., the target) show high affinity for angiotensin II receptors in docking studies, similar to thiazol-imine derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
